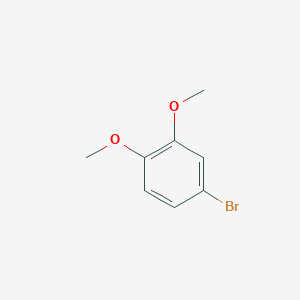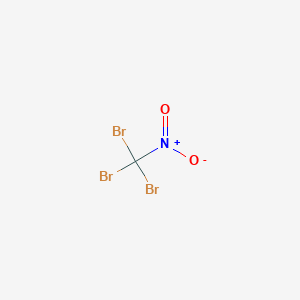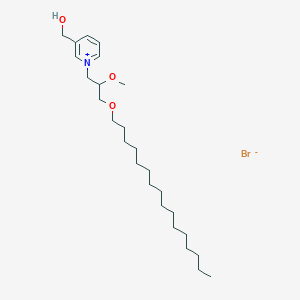![molecular formula C6H7N3O2S B120793 N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide CAS No. 150215-32-0](/img/structure/B120793.png)
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide, also known as OTAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of interest due to its unique chemical structure, which allows it to interact with various biological systems in a specific and controlled manner.
作用機序
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide exerts its effects on biological systems by interacting with specific molecular targets. One of the primary targets of this compound is the enzyme thioredoxin reductase, which plays a key role in regulating cellular redox balance. By inhibiting this enzyme, this compound disrupts the balance of reactive oxygen species in cells, leading to oxidative stress and ultimately, apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide in lab experiments is its specificity for certain molecular targets. This allows researchers to study the effects of this compound on specific biological systems, without the risk of off-target effects. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dose-response studies must be conducted to ensure that this compound is used at safe and effective concentrations.
将来の方向性
There are a number of future directions for research on N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide. One area of interest is in the development of this compound-based therapies for cancer and other diseases. Researchers are also studying the potential of this compound as a tool for studying cellular redox balance and oxidative stress. Additionally, there is interest in studying the effects of this compound on other molecular targets, and in developing new derivatives of this compound with enhanced specificity and efficacy. Overall, this compound represents a promising area of research with a wide range of potential applications in scientific research and medicine.
合成法
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide can be synthesized using a variety of methods, including the reaction of thiocarbohydrazide with ethyl acrylate, followed by the addition of acetic anhydride. This reaction results in the formation of a yellow crystalline solid, which can be purified using recrystallization techniques. Other methods of synthesis include the reaction of 2-oxoethyl isothiocyanate with hydrazine hydrate, or the reaction of 2-oxoethyl isothiocyanate with thioacetamide.
科学的研究の応用
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It does this by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
特性
| 150215-32-0 | |
分子式 |
C6H7N3O2S |
分子量 |
185.21 g/mol |
IUPAC名 |
N-[3-(2-oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C6H7N3O2S/c1-4(11)7-6-8-5(2-3-10)9-12-6/h3H,2H2,1H3,(H,7,8,9,11) |
InChIキー |
CSGUEGTXNSXMRL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NS1)CC=O |
正規SMILES |
CC(=O)NC1=NC(=NS1)CC=O |
同義語 |
Acetamide, N-[3-(2-oxoethyl)-1,2,4-thiadiazol-5-yl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


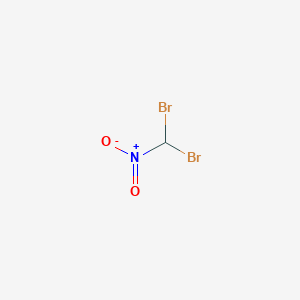


![(R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid](/img/structure/B120723.png)
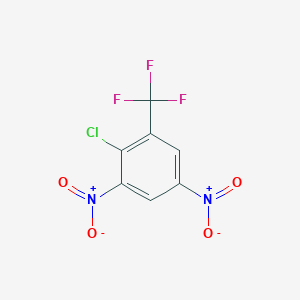

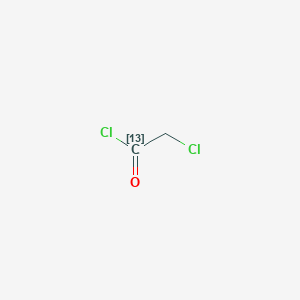
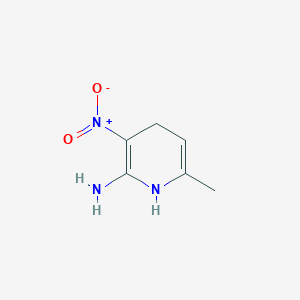
![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)
